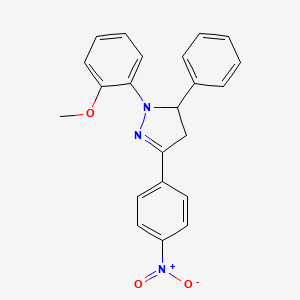![molecular formula C15H17N3O4S B4882474 N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4882474.png)
N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide, also known as NPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, NPSB has been found to have unique properties that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide as a fluorescent probe for zinc ions is based on the principle of fluorescence resonance energy transfer (FRET). The compound binds to zinc ions, causing a change in its fluorescence properties, which can be detected using spectroscopy techniques.
Biochemical and Physiological Effects:
N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide has been found to have minimal toxicity and does not interfere with normal physiological processes. However, its binding to zinc ions can affect the activity of zinc-dependent enzymes and proteins, which can have downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide is its high selectivity and sensitivity for zinc ions. It can detect zinc ions even in the presence of other metal ions, making it a valuable tool for studying the role of zinc in biological systems. However, its use is limited to in vitro experiments and cannot be used in vivo due to its inability to cross the cell membrane.
Orientations Futures
There are several future directions for the use of N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide in scientific research. One potential area of research is the use of N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide as a tool for studying the role of zinc in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of new fluorescent probes based on the structure of N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide could lead to the discovery of new applications in various research fields.
Conclusion:
N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide is a promising compound for various scientific research applications, particularly as a fluorescent probe for zinc ions. Its high selectivity and sensitivity make it a valuable tool for studying the role of zinc in biological systems. Further research on this compound and its derivatives could lead to the discovery of new applications in various research fields.
Méthodes De Synthèse
The synthesis of N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide involves the reaction of 4-nitroaniline with 3-aminopropylbenzenesulfonamide in the presence of a catalyst. The resulting compound is then purified using various techniques such as recrystallization and chromatography. The purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is its use as a fluorescent probe for the detection of zinc ions in biological samples. Zinc ions play a crucial role in various physiological processes, and their detection is essential for understanding their role in health and disease.
Propriétés
IUPAC Name |
N-[3-(4-nitroanilino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-18(20)14-9-7-13(8-10-14)16-11-4-12-17-23(21,22)15-5-2-1-3-6-15/h1-3,5-10,16-17H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVVNZDXGKELPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(4-nitrophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B4882391.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882400.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882410.png)
![2-[3-(2-isopropoxyphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4882424.png)



![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882452.png)
![3-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4882465.png)
![N-(sec-butyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4882473.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4882482.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4882489.png)
![2-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,2-oxazinane](/img/structure/B4882493.png)